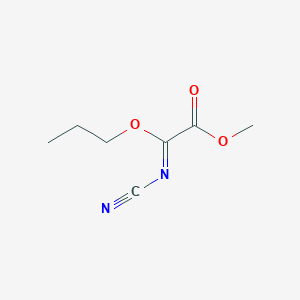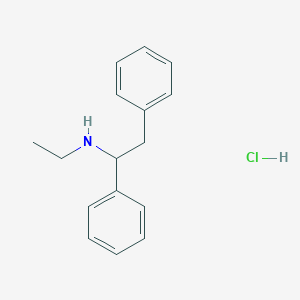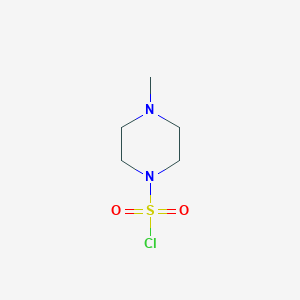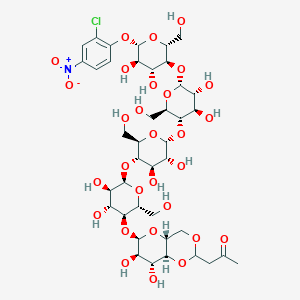
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, also known as KNM, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside involves the inhibition of glycosidase activity. This is achieved through the formation of a covalent bond between 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, which leads to a decrease in its activity. The exact mechanism of this inhibition has been studied in detail, and it has been shown to be specific to certain types of glycosidases.
Biochemische Und Physiologische Effekte
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the activity of various glycosidases, which can lead to changes in cellular processes. Additionally, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been shown to inhibit the growth of certain bacteria and fungi, which makes it a potential antimicrobial agent. However, the exact extent of these effects is still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has several advantages for use in lab experiments. It is a highly specific inhibitor of glycosidases, which makes it useful for studying the role of these enzymes in biological processes. Additionally, it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, there are also limitations to its use. 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside is a relatively new compound, and its effects on various biological systems are still being investigated. Additionally, its specificity means that it may not be useful for studying certain types of glycosidases.
Zukünftige Richtungen
There are several future directions for research on 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside. One area of interest is the development of more specific inhibitors of glycosidases. Additionally, the potential antimicrobial properties of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside could be further investigated. Another area of interest is the development of new synthetic methods for 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, which could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action involves the inhibition of glycosidase activity, and it has been shown to exhibit various biochemical and physiological effects. 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has several advantages for use in lab experiments, but there are also limitations to its use. Future research on 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside could lead to the development of more specific inhibitors of glycosidases and the investigation of its potential antimicrobial properties.
Synthesemethoden
The synthesis of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside involves the reaction of maltopentaose with 2-chloro-4-nitrophenyl isocyanate, followed by the addition of 3-oxobutylidene. The resulting compound is then purified using various chromatographic techniques. This method has been optimized to yield high purity 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been used in various scientific research applications, including the study of enzyme kinetics, protein-carbohydrate interactions, and glycosylation. It has been shown to inhibit the activity of various glycosidases, which makes it a useful tool for studying the role of these enzymes in biological processes. Additionally, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been used to study the binding of carbohydrates to proteins, which is important for understanding various cellular processes.
Eigenschaften
CAS-Nummer |
136345-76-1 |
|---|---|
Produktname |
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside |
Molekularformel |
C40H58ClNO29 |
Molekulargewicht |
1052.3 g/mol |
IUPAC-Name |
1-[(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-7,8-dihydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-2-yl]propan-2-one |
InChI |
InChI=1S/C40H58ClNO29/c1-11(47)4-20-60-10-19-35(67-20)25(52)30(57)40(66-19)71-34-18(9-46)65-39(29(56)24(34)51)70-33-17(8-45)64-38(28(55)23(33)50)69-32-16(7-44)63-37(27(54)22(32)49)68-31-15(6-43)62-36(26(53)21(31)48)61-14-3-2-12(42(58)59)5-13(14)41/h2-3,5,15-40,43-46,48-57H,4,6-10H2,1H3/t15-,16-,17-,18-,19-,20?,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m1/s1 |
InChI-Schlüssel |
XOPIENHSVNOKRX-RZXBMSGGSA-N |
Isomerische SMILES |
CC(=O)CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
SMILES |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
Kanonische SMILES |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
Synonyme |
2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene beta-maltopentaoside 3-ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside 3KB-CNP-beta-G5 3KB-CNPG5 3KB-G5CNP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



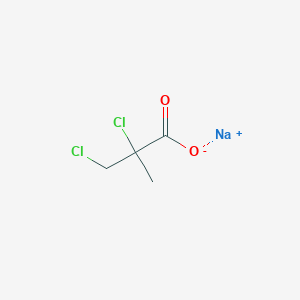
![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
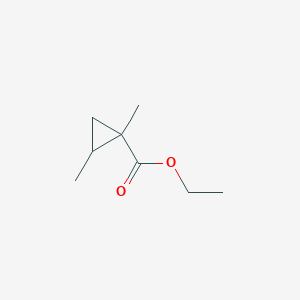
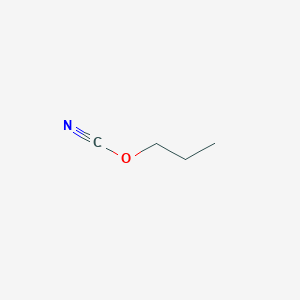
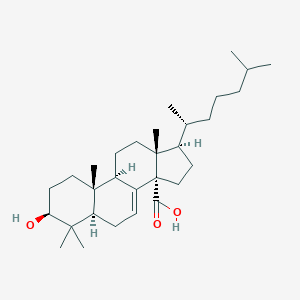
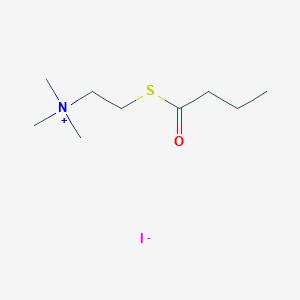
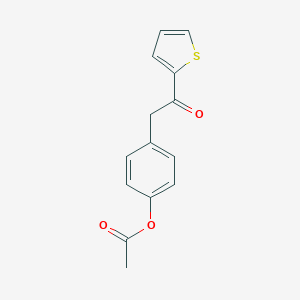
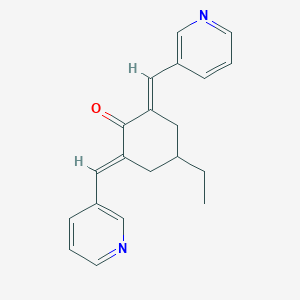
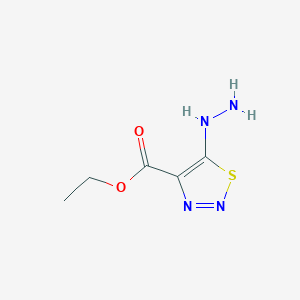
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
